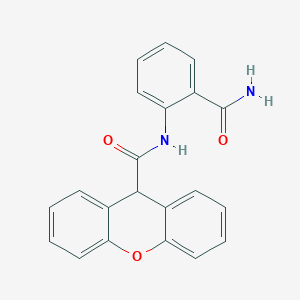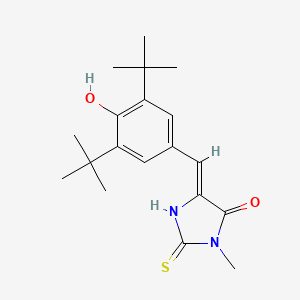![molecular formula C24H20N2O2 B11639881 3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11639881.png)
3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-甲氧基苯基)-2-[(E)-2-(3-甲基苯基)乙烯基]喹唑啉-4(3H)-酮是一种复杂的含氮杂环化合物,属于喹唑啉酮类。 喹唑啉酮类化合物以其多样的生物活性而闻名,包括抗疟疾、抗肿瘤、抗惊厥、杀真菌、抗菌和抗炎活性 .
准备方法
合成路线和反应条件
3-(4-甲氧基苯基)-2-[(E)-2-(3-甲基苯基)乙烯基]喹唑啉-4(3H)-酮的合成通常涉及多步有机反应。一种常见的方法是将4-甲氧基苯甲醛与3-甲基苯甲醛在碱的存在下缩合,形成相应的查尔酮。 然后,在酸性条件下,该中间体与邻氨基苯甲酸环化,得到所需的喹唑啉酮衍生物 .
工业生产方法
该化合物的工业生产方法在文献中没有得到很好的记载。大规模合成可能涉及优化上述反应条件,包括使用连续流动反应器和自动化合成技术以提高产率和效率。
化学反应分析
反应类型
3-(4-甲氧基苯基)-2-[(E)-2-(3-甲基苯基)乙烯基]喹唑啉-4(3H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以用强氧化剂(如高锰酸钾或三氧化铬)氧化。
还原: 还原可以用还原剂(如硼氢化钠或氢化铝锂)实现。
取代: 该化合物可以进行亲核取代反应,尤其是在甲氧基处,使用试剂(如氢化钠和烷基卤化物)。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 二甲基甲酰胺 (DMF) 中的氢化钠与烷基卤化物。
主要产物
氧化: 具有氧化侧链的喹唑啉酮衍生物。
还原: 具有氢化侧链的还原喹唑啉酮衍生物。
取代: 具有各种烷基的取代喹唑啉酮衍生物。
科学研究应用
3-(4-甲氧基苯基)-2-[(E)-2-(3-甲基苯基)乙烯基]喹唑啉-4(3H)-酮具有多种科学研究应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的抗菌和抗真菌特性。
医学: 研究其抗肿瘤和抗惊厥活性。
作用机制
3-(4-甲氧基苯基)-2-[(E)-2-(3-甲基苯基)乙烯基]喹唑啉-4(3H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。例如,其抗肿瘤活性可能归因于其抑制参与细胞增殖的某些酶的能力。 该化合物还可能与神经递质受体相互作用,从而促进其抗惊厥作用 .
相似化合物的比较
类似化合物
4(3H)-喹唑啉酮: 以其广泛的生物活性而闻名,包括抗疟疾和抗肿瘤特性.
3-甲基喹唑啉酮: 表现出类似的生物活性,但具有不同的效力和选择性。
4-甲氧基喹唑啉酮: 具有结构相似性,但其取代模式不同,影响其生物活性。
独特性
3-(4-甲氧基苯基)-2-[(E)-2-(3-甲基苯基)乙烯基]喹唑啉-4(3H)-酮由于其特定的取代模式而独一无二,赋予其独特的化学和生物特性。
属性
分子式 |
C24H20N2O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H20N2O2/c1-17-6-5-7-18(16-17)10-15-23-25-22-9-4-3-8-21(22)24(27)26(23)19-11-13-20(28-2)14-12-19/h3-16H,1-2H3/b15-10+ |
InChI 键 |
NLVSXPLCOJDWSN-XNTDXEJSSA-N |
手性 SMILES |
CC1=CC(=CC=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
规范 SMILES |
CC1=CC(=CC=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)
![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)

![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11639849.png)
![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)
